3-bromo-2-chloro-4-iodoaniline
Description
Contextual Overview of Halogenated Aromatic Compounds in Organic Synthesis
Halogenated aromatic hydrocarbons are chemical compounds that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a benzene (B151609) ring. iloencyclopaedia.org These compounds are of immense importance in organic synthesis, serving as foundational materials for the creation of a wide array of more complex organic structures. ncert.nic.in Their utility stems from the unique reactivity conferred by the carbon-halogen bond, which can participate in a variety of chemical transformations. scbt.com
The presence of a halogen atom on an aromatic ring influences its chemical behavior, often enhancing its reactivity in electrophilic aromatic substitution reactions. scbt.com This makes halogenated aromatic compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic properties. iloencyclopaedia.orgmdpi.com For instance, chlorobenzene (B131634) and its derivatives are widely used as solvents and as precursors for insecticides and disinfectants. iloencyclopaedia.org Similarly, benzyl (B1604629) chloride is a key intermediate in the production of dyes, pharmaceuticals, and perfumes. iloencyclopaedia.org The ability to selectively introduce and manipulate halogen substituents on an aromatic ring is a cornerstone of modern synthetic organic chemistry.
Aryl halides, a subset of halogenated aromatic compounds, are particularly crucial as they serve as precursors for organometallic reagents like organolithiums and Grignard reagents, and are fundamental starting materials in transition-metal-catalyzed cross-coupling reactions. acs.org These reactions have revolutionized the way chemists construct complex molecules.
Importance of Polyhalogenated Anilines as Synthetic Intermediates
Anilines, or aromatic amines, are a vital class of compounds in both academic and industrial research. rsc.org They are integral to the dye industry and serve as building blocks for agrochemicals, materials science, and fine organic synthesis. rsc.org The introduction of multiple halogen atoms onto the aniline (B41778) scaffold creates polyhalogenated anilines, which are particularly valuable as synthetic intermediates.
The presence and position of different halogen atoms (e.g., bromine, chlorine, iodine) on the aniline ring allow for regioselective functionalization. This is because the various carbon-halogen bonds can be selectively activated under different reaction conditions, enabling chemists to introduce a variety of functional groups at specific positions. This high degree of control is crucial for building molecular complexity in a predictable manner.
Polyhalogenated anilines are precursors to a diverse range of heterocyclic compounds, which are core structures in many biologically active molecules. The amino group of the aniline can direct the substitution of other groups on the aromatic ring, influencing the outcome of synthetic transformations. rsc.org For example, the synthesis of meta-substituted anilines, which are less common than their ortho- and para-isomers, presents a unique challenge that highlights the importance of developing novel synthetic methods for this class of compounds. rsc.org
Rationale for Focused Research on 3-bromo-2-chloro-4-iodoaniline Scaffold
The specific compound, this compound, presents a particularly interesting case for focused research due to its unique substitution pattern. The presence of three different halogen atoms—bromine, chlorine, and iodine—on the aniline ring offers a rich platform for selective chemical manipulation. The varying reactivity of the C-Br, C-Cl, and C-I bonds allows for a stepwise and regioselective introduction of new functionalities.
This trisubstituted aniline is a valuable precursor for creating highly functionalized aromatic compounds. For instance, the iodine atom is typically the most reactive towards cross-coupling reactions, followed by bromine, and then chlorine. This hierarchy of reactivity allows for sequential modifications, making it possible to build complex molecular architectures with a high degree of precision.
The unique arrangement of the substituents on the this compound scaffold can also impart specific electronic and steric properties to the molecule and its derivatives. These properties can be crucial for applications in materials science, where the electronic nature of the molecule can be tuned, and in medicinal chemistry, where the specific shape and electronic distribution of a molecule determine its biological activity.
Current Research Landscape and Gaps for this compound
The current research landscape for this compound is primarily centered on its use as a synthetic intermediate. For example, it is a known precursor in the multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene. adamcap.comacs.org This transformation involves the deamination of the aniline, a reaction where the amino group is removed. adamcap.comacs.org
While its role as a precursor is established, there appear to be gaps in the literature regarding a comprehensive exploration of its reactivity and potential applications. Much of the available information focuses on its synthesis or the synthesis of its direct derivatives. There is a notable lack of extensive studies on the systematic investigation of its participation in a wide range of modern cross-coupling reactions to generate diverse libraries of compounds.
Further research could focus on:
Developing more efficient and greener synthetic routes to this compound itself.
Systematically exploring its reactivity in various catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to understand the full scope of its synthetic utility.
Investigating the properties of novel compounds synthesized from this scaffold for potential applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Exploring the synthesis of biologically active molecules derived from this unique polyhalogenated aniline.
By addressing these research gaps, the scientific community can fully harness the potential of the this compound scaffold as a versatile tool in organic synthesis.
Properties
CAS No. |
2091222-22-7 |
|---|---|
Molecular Formula |
C6H4BrClIN |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of 3 Bromo 2 Chloro 4 Iodoaniline
Reactions at the Amino Group of 3-bromo-2-chloro-4-iodoaniline
The amino group of this compound is a versatile functional handle that can undergo a variety of transformations, including acylation, alkylation, sulfonylation, and diazotization, and can participate in the formation of heterocyclic structures.
Acylation, Alkylation, and Sulfonylation
The primary aromatic amino group of this compound can be readily acylated, alkylated, or sulfonylated. Acylation, often performed with acetic anhydride (B1165640), is a common strategy to protect the amino group and modulate its directing effects in subsequent electrophilic aromatic substitution reactions. nih.gov For instance, the acetylation of anilines is a foundational step in multi-step syntheses to control the regioselectivity of further halogenations. researchgate.net
Similarly, sulfonylation can be achieved by reacting the aniline (B41778) with a sulfonyl chloride in the presence of a base. This transformation is not only a method of protection but can also introduce functionalities that influence the biological activity or physical properties of the resulting molecule.
Alkylation of the amino group can also be performed, though it may be less common as a primary synthetic strategy for this specific substrate without prior protection, due to the potential for over-alkylation.
Formation of Imines and Heterocyclic Structures (e.g., Indoles, Benzimidazoles)
The amino group of this compound can serve as a key building block for the synthesis of various heterocyclic compounds.
Indole (B1671886) Synthesis: While direct indole synthesis from this specific aniline is not prominently documented, general methods for indole synthesis often involve the reaction of an aniline with a suitable partner. For example, the Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.net The necessary arylhydrazine could potentially be prepared from this compound. Other modern indole syntheses include the Larock, Buchwald, and other transition-metal-catalyzed methods that could potentially be adapted. researchgate.netnih.gov
Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. To utilize this compound for this purpose, it would first need to be converted to the corresponding o-phenylenediamine. A general approach for benzimidazole synthesis involves the condensation of a diamine with an aldehyde in the presence of an oxidizing agent or a catalyst like sodium metabisulfite. nih.gov
Diazotization and Subsequent Transformations (e.g., Hydrolysis, Reduction)
The amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. acs.org This diazonium group is an excellent leaving group and can be replaced by a wide array of substituents, significantly expanding the synthetic utility of the parent aniline.
Table 1: Potential Transformations via Diazotization of this compound
| Reaction Type | Reagents | Resulting Functional Group |
| Sandmeyer Reaction | CuCl/HCl | -Cl |
| Sandmeyer Reaction | CuBr/HBr | -Br |
| Sandmeyer Reaction | CuCN/KCN | -CN |
| Schiemann Reaction | HBF₄, then heat | -F |
| Iodination | KI | -I |
| Hydrolysis | H₂O, heat | -OH |
| Reduction | H₃PO₂ | -H |
For example, a Sandmeyer reaction could be used to replace the amino group with another halogen, and hydrolysis would yield the corresponding phenol. Reduction of the diazonium salt, for instance with hypophosphorous acid, would result in the removal of the amino group, yielding 1-bromo-2-chloro-4-iodobenzene (B1271392). adamcap.com
Selective Transformations of Halogen Substituents on the Aromatic Ring
The presence of three different halogens on the aromatic ring of this compound allows for selective functionalization through transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a powerful tool for modifying halogenated aromatic compounds. libretexts.orgnih.gov
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. nih.gov This difference in reactivity is attributed to the decreasing bond dissociation energies down the halogen group.
This chemoselectivity allows for the selective functionalization of this compound. Under carefully controlled conditions, it is possible to selectively couple at the iodine position while leaving the bromine and chlorine atoms intact. By modifying the reaction conditions (e.g., catalyst, ligand, base, and temperature), it may be possible to subsequently couple at the bromine position, and with more forcing conditions, at the chlorine position. nih.govresearchgate.net This stepwise functionalization provides a route to complex, unsymmetrically substituted aniline derivatives.
Regioselectivity in Multi-Coupling Reactions
The primary determinant of regioselectivity in cross-coupling reactions involving polyhalogenated aromatic compounds is the differing reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the ease of oxidative addition typically follows the order: C-I > C-OTf > C-Br >> C-Cl. nrochemistry.comwikipedia.org This established reactivity hierarchy is the cornerstone for achieving site-selective functionalization of this compound.
By carefully selecting the reaction conditions, such as the catalyst, ligands, and temperature, chemists can target a specific halogen atom for substitution while leaving the others intact for subsequent transformations. For this compound, the C-I bond at the C4 position is the most reactive site and will preferentially undergo oxidative addition with a palladium(0) catalyst. nrochemistry.comlibretexts.org This allows for the selective introduction of a functional group at this position. Following the initial coupling at the iodo-substituted carbon, the C-Br bond at the C3 position becomes the next most reactive site for a second coupling reaction. Finally, the C-Cl bond at the C2 position, being the least reactive, can be functionalized under more forcing conditions. This stepwise approach provides a powerful strategy for the controlled, regioselective synthesis of trisubstituted aniline derivatives.
The electronic nature of the aniline core and the steric environment around each halogen also play a role, but the intrinsic bond strength of the carbon-halogen bonds is the dominant factor in most cross-coupling scenarios. nih.gov
Table 1: Halogen Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen Position | Bond Type | Relative Reactivity | Primary Coupling Reaction |
|---|---|---|---|
| C4 | C-I | Highest | Sonogashira, Stille, Heck, Suzuki |
| C3 | C-Br | Intermediate | Sonogashira, Stille, Heck, Suzuki |
Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for forming carbon-carbon bonds. wikipedia.org This reaction is particularly well-suited for the selective functionalization of polyhalogenated compounds like this compound due to its mild reaction conditions and high functional group tolerance. wikipedia.orgorganic-chemistry.org
Given the reactivity trend (I > Br > Cl), the Sonogashira coupling will occur selectively at the C-I bond of this compound. nrochemistry.comlibretexts.org By using one equivalent of a terminal alkyne under standard Sonogashira conditions (e.g., a Pd catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine), one can synthesize 3-bromo-2-chloro-4-(alkynyl)anilines with high precision. nrochemistry.comlibretexts.org The bromo and chloro substituents remain untouched, available for further derivatization.
For instance, a symmetrical Sonogashira coupling of two equivalents of 1-bromo-4-iodobenzene (B50087) with an alkyne has been shown to selectively form bis(4-bromophenyl)acetylene, demonstrating the principle of selective reactivity that applies directly to this compound. wikipedia.org After the initial alkynylation at the C4 position, a subsequent Sonogashira coupling can be performed at the C3-Br position, often requiring higher temperatures or more active catalyst systems.
Stille and Heck Coupling Reactions
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org It is a versatile and widely used method for creating C-C bonds. The reaction mechanism also proceeds via an oxidative addition step, and thus the reactivity of the halogens follows the same I > Br > Cl sequence. wikipedia.org
This allows for the regioselective functionalization of this compound in a stepwise manner:
First Coupling: Reaction with one equivalent of an organostannane reagent will selectively replace the iodine atom at C4.
Second Coupling: A different organostannane can then be coupled at the C3-Br position under slightly more vigorous conditions.
Third Coupling: The C2-Cl bond can be targeted last, typically requiring specialized ligands or higher temperatures.
This stepwise approach enables the synthesis of complex, unsymmetrically substituted aniline derivatives. Steric hindrance can sometimes influence Stille cross-coupling, but it is often less of a factor than in other coupling reactions like the Suzuki coupling. nih.gov
Heck Coupling
The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide and an alkene. wikipedia.org The regioselectivity is again governed by the C-X bond strength, making the C-I bond the primary reaction site on this compound. wikipedia.org The reaction of this substrate with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base would yield a 4-alkenyl-3-bromo-2-chloroaniline.
A consideration in the Heck coupling of anilines is the potential for the amino group to interfere with the catalyst. In some cases, protection of the -NH₂ group (e.g., as an amide) may be necessary to achieve optimal results, although ligandless Heck couplings with sterically hindered anilines have been reported to proceed without protection. researchgate.net
Nucleophilic Aromatic Substitution with Activated Halogens
While palladium-catalyzed reactions rely on the ease of oxidative addition (C-I > C-Br > C-Cl), nucleophilic aromatic substitution (SNAr) reactions are governed by different principles. SNAr proceeds via a Meisenheimer complex and is facilitated by electron-withdrawing groups that stabilize the negative charge of the intermediate. The leaving group's ability to depart also plays a role, with halogens typically following a reactivity order of F > Cl > Br > I.
For 2,4-dihalopyridines, SNAr reactions tend to occur selectively at the C4 position, which is activated by the ring nitrogen. nsf.gov In this compound, the situation is more complex. The amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. However, the cumulative electron-withdrawing inductive effect of the three halogens can partially counteract this. The chlorine at C2 and the iodine at C4 are ortho and para to the activating amino group, respectively, which would typically disfavor SNAr at these positions. The bromine at C3 is meta to the amino group, a position less deactivated.
Therefore, achieving SNAr on this compound is challenging and would likely require highly activated nucleophiles and harsh reaction conditions. The inherent reactivity of the halogens as leaving groups would favor displacement of chloride or bromide over iodide, but the electronic effects of the aniline ring are the dominant, deactivating factor.
Formation of Complex Molecular Architectures and Functionalized Scaffolds
The ability to selectively functionalize the three distinct halogen positions on this compound makes it an ideal starting material for building complex molecules and functional materials.
Synthesis of Biphenyls and Terphenyls Incorporating this compound Moiety
The synthesis of biaryl and terphenyl structures is readily achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. organic-chemistry.orgnih.gov The regioselectivity inherent in this compound provides a clear pathway for the controlled assembly of these larger aromatic systems.
A general strategy would involve the following steps:
First Suzuki/Stille Coupling: React this compound with an arylboronic acid (Suzuki) or arylstannane (Stille) to form a 4-aryl-3-bromo-2-chloroaniline. This step proceeds selectively at the most reactive C-I bond.
Second Suzuki/Stille Coupling: The resulting biphenyl (B1667301) derivative can then be subjected to a second, different arylboronic acid or arylstannane. This coupling occurs at the C-Br bond, yielding a 3,4-diaryl-2-chloroaniline, which is a substituted terphenyl precursor.
Final Coupling or Derivatization: The remaining C-Cl bond can be functionalized in a third coupling reaction or transformed via other methods to complete the synthesis of a fully substituted terphenyl system.
This iterative, site-selective approach allows for the precise construction of complex, non-symmetrical terphenyls with a central, functionalized aniline core.
Table 2: Exemplary Stepwise Synthesis of a Terphenyl Moiety
| Step | Reactant 1 | Reactant 2 | Coupling Reaction | Product |
|---|---|---|---|---|
| 1 | This compound | Phenylboronic Acid | Suzuki | 4-Phenyl-3-bromo-2-chloroaniline |
| 2 | 4-Phenyl-3-bromo-2-chloroaniline | 4-Methoxyphenylboronic Acid | Suzuki | 3-(4-Methoxyphenyl)-4-phenyl-2-chloroaniline |
Preparation of Polyhalogenated Polymers and Oligomers
This compound can serve as a monomer for the synthesis of novel polymers and oligomers. Polymerization can be achieved through several routes.
One approach involves the step-growth polymerization of the aniline monomer itself, for example by reacting it with sulfur monochloride (S₂Cl₂) to form poly[N,N-(phenylamino)disulfides]. nih.gov These polymers feature a unique conjugated backbone of nitrogen and sulfur atoms. nih.gov
Alternatively, the halogen atoms can be used as handles for polymerization via repeated cross-coupling reactions. For example, if the aniline were first converted to a di-boronic ester at the iodo and bromo positions, it could then be polymerized with a di-halide comonomer in a poly-Suzuki reaction. More directly, self-condensation polymerization via reactions like Heck or Sonogashira coupling, if a suitable bifunctional partner is introduced, could lead to conjugated polymers. The synthesis of polymers from aniline derivatives is a well-established field, often involving oxidative polymerization to form polyaniline (PANI) and its derivatives. nih.govgoogle.com Using a multi-halogenated monomer like this compound in such polymerizations could lead to materials with unique electronic properties and the potential for post-polymerization modification at the remaining halogen sites.
No Publicly Available Research Found for this compound
Despite extensive searches of scientific databases and chemical literature, no specific research or data could be found for the chemical compound this compound.
Consequently, it is not possible to provide an article on its reactivity, derivatization strategies, or mechanistic pathways as requested. The complete absence of this compound from the public scientific record means that information regarding its synthesis, properties, and chemical behavior—including cyclization reactions, rate-determining steps of its reactions, and the role of catalysts—is not available.
Searches for this specific substituted aniline consistently yielded results for isomeric compounds, such as 4-bromo-2-chloro-6-iodoaniline (B12088954) and other related haloanilines. However, in strict adherence to the request to focus solely on this compound, information on these related but distinct molecules cannot be used to infer the properties of the target compound. The precise substitution pattern of halogens on the aniline ring significantly influences the electronic and steric properties of the molecule, rendering such extrapolation scientifically unsound.
Without any foundational research on this compound, the creation of a scientifically accurate and informative article as outlined is unachievable. There is no basis for discussing its reactivity, potential for forming heterocyclic structures, or the mechanistic details of any such transformations. Furthermore, the generation of data tables and detailed research findings is precluded by the lack of any published studies.
Therefore, the sections on "Accessing Diverse Heterocycles through Cyclization Reactions," "Mechanistic Investigations of Reaction Pathways," including the "Elucidation of Rate-Determining Steps," "Identification of Reaction Intermediates," and the "Role of Catalysts and Ligands in Selective Transformations," cannot be addressed for this compound due to the current void in the chemical literature.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Chloro 4 Iodoaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Beyond Basic Identification
While one-dimensional ¹H and ¹³C NMR provide initial information, advanced NMR techniques are indispensable for the complete structural elucidation of polysubstituted anilines like 3-bromo-2-chloro-4-iodoaniline.
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional NMR spectroscopy is crucial for assigning the proton and carbon signals in this compound, especially given the limited number of aromatic protons.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the two vicinal aromatic protons, H-5 and H-6. This correlation is fundamental for definitively identifying these two signals in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It would allow for the unambiguous assignment of the C-5 and C-6 signals in the ¹³C NMR spectrum based on the prior assignment of H-5 and H-6.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to assigning the quaternary, halogen-substituted carbon atoms (C-1, C-2, C-3, and C-4). Correlations are observed between protons and carbons that are two or three bonds away. For instance, the H-5 proton would show correlations to C-1, C-3, and C-4, while the H-6 proton would show correlations to C-2 and C-4. The amino group protons (NH₂) could also exhibit correlations to C-1 and C-2, further confirming the assignments.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton | COSY Correlation | HSQC Correlation | HMBC Correlations |
| H-5 | H-6 | C-5 | C-1, C-3, C-4 |
| H-6 | H-5 | C-6 | C-2, C-4 |
| NH₂ | - | N/A | C-1, C-2 |
Halogen NMR (e.g., ⁷⁹/⁸¹Br, ³⁵/³⁷Cl, ¹²⁷I NMR) for Local Environments
Direct detection of halogen nuclei in NMR is challenging due to their quadrupolar nature, which leads to very broad signals. However, the electronic environment surrounding each halogen atom significantly influences the chemical shift and relaxation times.
⁷⁹/⁸¹Br NMR: The bromine atom at the C-3 position is flanked by a chlorine and an iodine atom on the ring. Its chemical shift would be influenced by the electron-withdrawing nature of these adjacent halogens and the amino group.
³⁵/³⁷Cl NMR: The chlorine at C-2 is positioned between the amino group and the bromine atom. This unique position would result in a distinct chemical shift compared to other chlorinated anilines.
¹²⁷I NMR: Iodine NMR is particularly sensitive to its electronic environment. The iodine at C-4 is situated between a bromine atom and a proton. Its chemical shift provides insight into the electronic distribution at this position on the aromatic ring.
While direct detection is difficult, theoretical calculations of the nuclear quadrupole resonance (NQR) frequencies can provide valuable data on the C-halogen bond character and the local electronic environment.
Dynamic NMR Studies for Conformational Analysis (e.g., Atropisomerism)
The presence of bulky substituents (Br and Cl) ortho to the amino group can hinder the free rotation around the C-N bond. In some heavily substituted anilines, this restricted rotation can lead to atropisomerism, where distinct, non-interconverting rotational isomers (atropisomers) can be observed.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be employed to investigate the rotational barrier of the amino group in this compound. If the rotation is slow enough at lower temperatures, separate signals for the two non-equivalent N-H protons might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single peak. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing quantitative data on the conformational stability.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis
Detailed Analysis of N-H Stretching and Bending Modes
The amino (NH₂) group gives rise to characteristic vibrational modes.
N-H Stretching: In a dilute solution in a non-polar solvent, the NH₂ group will exhibit two distinct N-H stretching bands in the IR spectrum, typically in the range of 3400-3500 cm⁻¹. These correspond to the asymmetric (νas) and symmetric (νs) stretching vibrations. The positions of these bands are sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding will cause these bands to shift to lower frequencies and broaden.
N-H Bending: The scissoring (bending) mode of the NH₂ group typically appears as a strong band in the IR spectrum between 1590 and 1650 cm⁻¹. This band can sometimes overlap with the aromatic C=C stretching vibrations.
Table 2: Characteristic IR Frequencies for the Amino Group in this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Observations |
| Asymmetric N-H Stretch | 3450 - 3500 | Sharp in dilute solution, broad and shifted lower in solid state |
| Symmetric N-H Stretch | 3350 - 3400 | Sharp in dilute solution, broad and shifted lower in solid state |
| N-H Scissoring (Bending) | 1590 - 1650 | Strong absorption, may overlap with aromatic ring modes |
Aromatic C-H and C=C Stretching Modes for Substitution Patterns
The vibrations of the aromatic ring provide a fingerprint of the substitution pattern.
Aromatic C-H Stretching: The stretching vibrations of the two remaining aromatic C-H bonds (at C-5 and C-6) are expected to appear in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretching: The skeletal vibrations of the benzene (B151609) ring, corresponding to C=C stretching, typically result in a series of bands in the 1450-1600 cm⁻¹ region. The exact number and positions of these bands are highly characteristic of the substitution pattern on the ring. For a 1,2,3,4,5-pentasubstituted ring, a complex pattern of bands is expected in this region. The C-N stretching vibration also appears in this fingerprint region, typically between 1250 and 1360 cm⁻¹.
C-Halogen Stretching: The C-Br, C-Cl, and C-I stretching vibrations occur at lower frequencies, in the far-infrared region of the spectrum, and are useful for confirming the presence of these halogens.
The combined use of IR and Raman spectroscopy is particularly powerful. Vibrations that are strong in the IR spectrum may be weak in the Raman, and vice versa, allowing for a more complete picture of the vibrational modes of this compound.
Analysis of Halogen-Carbon Stretching Vibrations
In halogenated anilines, the C-Cl stretching vibrations are typically observed in the range of 800-600 cm⁻¹. The C-Br stretching vibrations appear at lower frequencies, generally between 680-515 cm⁻¹. Due to the larger mass of iodine, the C-I stretching vibrations are found at even lower wavenumbers, typically in the 600-500 cm⁻¹ region. For this compound, the presence of multiple halogen atoms leads to a complex vibrational spectrum where these characteristic stretching bands can be identified, providing direct evidence for the presence and bonding of each halogen substituent on the aromatic ring.
Table 1: Typical Wavenumber Ranges for Halogen-Carbon Stretching Vibrations in Halogenated Anilines
| Bond | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-Cl | Stretching | 800 - 600 |
| C-Br | Stretching | 680 - 515 |
| C-I | Stretching | 600 - 500 |
This table presents generalized data for halogenated anilines and is intended for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. docbrown.info This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound (C₆H₄BrClIN), the theoretical monoisotopic mass is 330.82604 Da. nih.gov HRMS analysis can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus verifying the elemental formula of the compound. The distinct isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) create a characteristic multi-peak pattern for the molecular ion, which serves as a definitive signature for the presence of these halogens. docbrown.info
Under electron ionization (EI), the this compound molecule will lose an electron to form the molecular ion [M]⁺•. Subsequent fragmentation can occur through various pathways, including the loss of halogen atoms or other small neutral molecules. The relative abundance of the fragment ions provides insights into the bond strengths within the molecule. For instance, the weaker C-I bond is often cleaved more readily than the C-Br and C-Cl bonds. The fragmentation pattern is also influenced by the position of the substituents on the aromatic ring.
HRMS is an invaluable tool for monitoring the progress of chemical reactions and for identifying and characterizing impurities. In the synthesis of this compound, HRMS can be used to track the consumption of starting materials and the formation of the desired product in real-time. Furthermore, it can detect and help identify the structures of any byproducts or impurities, even at very low levels. srce.hr This is essential for optimizing reaction conditions and ensuring the purity of the final compound. For example, studies on related halogenated anilines have successfully used LC-SPE/NMR, in conjunction with mass spectrometry, for the rapid profiling and identification of unknown impurities. srce.hr
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scispace.comresearchgate.net This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and how it packs in the solid state.
Table 2: Crystallographic Data for Related Dihalogenated Anilines
| Compound | Crystal System | Space Group | C-Br Bond Length (Å) | C-I Bond Length (Å) | C-Cl Bond Length (Å) |
| 2-Chloro-4-iodoaniline (B137281) researchgate.net | Orthorhombic | P2₁2₁2₁ | - | - | - |
| 4-Bromo-2-chloroaniline (B1269894) researchgate.netiucr.org | Orthorhombic | P2₁2₁2₁ | - | - | - |
| 3-Bromo-4-iodoaniline (B1342403) | Not specified | Not specified | 1.879 | 2.064 | - |
This table presents data from crystallographic studies of related compounds to infer potential structural characteristics of this compound.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)
The supramolecular structure of this compound is governed by a sophisticated network of hydrogen and halogen bonds. The amino group (-NH₂) serves as a primary hydrogen bond donor, while the nitrogen atom and the halogen substituents can act as acceptors.
Hydrogen Bonding: The primary hydrogen bonding motif in haloanilines involves the amino group. These can manifest as N-H···N interactions, leading to the formation of dimers or chains, or as N-H···X (where X = Br, Cl, I) interactions. researchgate.netresearchgate.net In ortho-halogenated anilines, the amino group can function as both a donor and an acceptor. researchgate.net For the title compound, the presence of multiple halogens introduces competition among potential hydrogen bond acceptors. The strength and preference of these bonds are influenced by the electronegativity and size of the halogen atoms. Studies on the related compound 2-chloro-4-iodoaniline reveal the presence of N-H···N, N-H···Cl, and N-H···I interactions, demonstrating the capability of all these sites to participate in hydrogen bonding. researchgate.net
Halogen Bonding: Halogen bonding (XB) is a significant directional interaction in which a halogen atom acts as an electrophilic species (XB donor) interacting with a Lewis base (XB acceptor). The strength of a halogen bond donor increases with the polarizability of the halogen, following the order I > Br > Cl. acs.org In this compound, the iodine atom at the C4 position is the most potent halogen bond donor, followed by the bromine at C3 and the chlorine at C2. The electron-withdrawing nature of the other halogens on the ring further enhances the electrophilic character (the σ-hole) of the iodine atom. acs.org
Potential halogen bonds within the crystal structure could include C-I···N, C-Br···N, or C-Cl···N interactions with the amino group of a neighboring molecule, or C-X···X' interactions between different halogen atoms. beilstein-journals.org Computational studies on bromo-iodoaniline isomers highlight that the positioning of the halogens is critical; a para-iodine substituent, as in the title compound, creates optimal conditions for strong halogen bond formation compared to meta or ortho positions. While charge transfer is a component of halogen bonding, its energetic contribution is often considered smaller than that of electrostatics and dispersion, though it is crucial for the interaction. researchgate.net
A comparative analysis of intermolecular interactions in para- and ortho-haloanilines shows that while hydrogen bonding is the dominant force, halogen bonds play a crucial, albeit secondary, role in organizing the crystal packing, often by connecting adjacent molecular columns. researchgate.net
Table 1: Representative Intermolecular Bond Distances in a Related Dihaloaniline
| Interaction Type | Donor-Acceptor | Distance (Å) | Compound Reference |
| Hydrogen Bond | N-H···N | 3.359 | 2-Chloro-4-iodoaniline researchgate.net |
| Hydrogen Bond | N-H···Cl | 3.515 | 2-Chloro-4-iodoaniline researchgate.net |
| Hydrogen Bond | N-H···I | 3.807 | 2-Chloro-4-iodoaniline researchgate.net |
| Halogen Bond | C-I···Cl⁻ | 3.405 | 4-Iodoanilinium chloride beilstein-journals.org |
| Halogen Bond | C-Br···Cl⁻ | 3.587 | 4-Bromoanilinium chloride beilstein-journals.org |
| Halogen Bond | C-Cl···Cl⁻ | 3.635 | 4-Chloroanilinium chloride beilstein-journals.org |
Note: Data is for related haloaniline compounds as specific crystallographic data for this compound is not publicly available. The data illustrates typical interaction distances.
Supramolecular Assembly and Crystal Packing
The interplay between hydrogen and halogen bonds directs the self-assembly of this compound molecules into a well-defined three-dimensional supramolecular architecture. The crystal packing in halogenated anilines is often characterized by the formation of chains, sheets, or more complex networks. researchgate.netrsc.org
In many haloanilines, N-H···N hydrogen bonds lead to the formation of one-dimensional zig-zag chains. researchgate.netresearchgate.net These chains are then further organized by weaker interactions, including halogen bonds and π-π stacking. For instance, in para-substituted haloanilines, molecules often arrange into columnar structures. researchgate.net Given the substitution pattern of this compound, it is probable that N-H···N or N-H···X hydrogen bonds form primary chains. These chains would likely be interlinked by C-I···N or C-I···X halogen bonds, leveraging the strong XB donor capability of the iodine atom. acs.org
The concept of supramolecular equivalence suggests that chloro, bromo, and even ethynyl (B1212043) groups can sometimes play similar roles in directing crystal structures, whereas the larger and more polarizable iodine often leads to distinct packing motifs. rsc.orgresearchgate.netscispace.com However, in the case of 4-(4'-substituted)phenoxyanilines, the iodo derivative was found to be isostructural with the chloro and bromo analogs, indicating that under certain conditions, these different halogens can result in similar supramolecular assemblies. rsc.org For this compound, the combination of three different halogens on a compact aniline (B41778) ring presents a complex case where competition between various directional interactions determines the final, most stable crystal packing arrangement. Computational modeling of polyhalogenated pyridines, which are electronically similar, has shown that intermolecular interactions undergo dramatic modifications based on the nature and position of the substituents, which in turn dictates the molecular packing. rsc.orgnih.gov
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within a molecule, offering insights into its electronic structure and extent of conjugation.
Characterization of Electronic Transitions
The UV-Vis spectrum of an aniline derivative typically displays two main absorption bands originating from π → π* transitions within the benzene ring. spcmc.ac.in These are often referred to as the primary band (an intense absorption around 200 nm, corresponding to the E₂ band) and a secondary band (a weaker, fine-structured band around 250 nm, corresponding to the B band). spcmc.ac.inuomustansiriyah.edu.iq The presence of the amino group, an auxochrome, modifies these absorptions. The lone pair of electrons on the nitrogen atom can conjugate with the π-system of the aromatic ring, which constitutes an n → π* transition. This conjugation shifts both the primary and secondary bands to longer wavelengths (a bathochromic or red shift) and increases their intensity (a hyperchromic effect). uomustansiriyah.edu.iq For aniline, these bands appear around 230 nm and 280 nm, respectively. uomustansiriyah.edu.iq
Table 2: Typical Electronic Transitions in Aniline and its Derivatives
| Compound | Transition Type | Typical λₘₐₓ (nm) | Effect of Substituent |
| Benzene | π → π* (Primary) | ~204 | Reference spcmc.ac.in |
| Benzene | π → π* (Secondary) | ~255 | Reference uomustansiriyah.edu.iq |
| Aniline | π → π* & n → π | ~230, ~280 | Bathochromic shift due to -NH₂ uomustansiriyah.edu.iq |
| Anilinium Ion | π → π | ~203, ~254 | Hypsochromic shift; n-electrons unavailable spcmc.ac.in |
| p-Nitroaniline | Intramolecular CT | ~375 | Large bathochromic shift due to extended conjugation uomustansiriyah.edu.iq |
Influence of Halogen Substitution on Aromaticity and Charge Transfer
The introduction of three halogen atoms onto the aniline ring significantly impacts its electronic landscape, affecting both aromaticity and the potential for intramolecular charge transfer (ICT).
Influence on Aromaticity and Electronic Structure: Halogens exert a dual electronic effect: they are electron-withdrawing through the sigma framework (inductive effect, -I) and electron-donating into the pi system (resonance effect, +R). msu.edu For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. msu.edulibretexts.org This electron withdrawal lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Theoretical studies on halogenated aniline tetramers have shown that perchlorination and perfluorination effectively lower the HOMO and LUMO energy levels. researchgate.net The specific arrangement of bromine, chlorine, and iodine in this compound, with their differing electronegativities and polarizabilities (I > Br > Cl > F), creates a complex electronic distribution and a significant molecular dipole. libretexts.org This substitution pattern modulates the electron density of the aromatic ring, which can be probed by techniques like UV-Vis spectroscopy.
Influence on Charge Transfer: The aniline molecule itself is a "push-pull" system, where the electron-donating amino group (-NH₂) pushes electron density into the electron-accepting benzene ring. This inherent charge-transfer character is fundamental to its electronic properties. Halogen substitution alters this balance. The strong inductive effect of the halogens reduces the electron-donating ability of the ring. However, these substituents also influence the formation of intermolecular charge-transfer complexes. rsc.orgresearchgate.net Studies on aniline complexes with iodine have shown the formation of characteristic charge-transfer absorption bands. rsc.org In the solid state, the strong halogen bonding capability of the iodine atom in this compound can facilitate intermolecular charge transfer, influencing the material's electronic and optical properties. rsc.org Computational studies on halogenated systems confirm that substitution can dramatically modify intermolecular electron density delocalization and the resulting charge transfer upon complexation. rsc.orgresearchgate.net
Computational and Theoretical Investigations of 3 Bromo 2 Chloro 4 Iodoaniline
Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure
DFT has become a standard method for investigating the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can achieve high accuracy in predicting molecular geometries, charge distributions, and orbital energies. Such calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p) or LANL2DZ for heavier atoms like iodine) to solve the Schrödinger equation. researchgate.netasianpubs.org
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-bromo-2-chloro-4-iodoaniline, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles.
While specific optimized parameters for this compound are not available in the cited literature, data from similar haloanilines, such as 3-bromo-4-iodoaniline (B1342403) and 2-chloro-4-iodoaniline (B137281), provide a strong basis for prediction. researchgate.net The benzene (B151609) ring is expected to be nearly planar. However, the amino group (-NH2) often exhibits a slight pyramidal geometry, with the nitrogen atom out of the plane of the aromatic ring. researchgate.net The bulky halogen substituents (Br, Cl, I) can cause minor distortions in the benzene ring's bond angles from the ideal 120°.
Based on crystallographic data of related compounds, the carbon-halogen bond lengths are expected to increase with the size of the halogen atom. The predicted parameters would be crucial for understanding the steric environment around the aniline (B41778) ring.
Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds) Note: These are estimated values based on data for similar compounds and general chemical principles. Specific computational studies are required for accurate values.
| Parameter | Predicted Value Range | Reference Compound Data |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | 1.879 Å (for 3-Bromo-4-iodoaniline) |
| C-Cl Bond Length | ~1.74 Å | - |
| C-I Bond Length | ~2.10 Å | 2.064 Å (for 3-Bromo-4-iodoaniline) |
| C-N Bond Length | ~1.40 Å | - |
A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent low electron density (positive potential), indicating sites for nucleophilic attack.
For halogenated aromatic compounds, the MEP surface is particularly insightful. Due to the "σ-hole" phenomenon, a region of positive electrostatic potential can form on the outermost portion of the halogen atom, along the axis of the C-X bond. This positive region is most prominent for more polarizable halogens, following the trend I > Br > Cl.
In this compound, the MEP surface would be expected to show:
A strongly negative region around the nitrogen atom of the amino group due to the lone pair of electrons.
A prominent positive σ-hole on the iodine atom, making it a potential halogen bond donor.
A smaller positive σ-hole on the bromine atom.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. asianpubs.org
Table 2: Conceptual HOMO-LUMO Analysis Note: Specific energy values require dedicated DFT calculations.
| Orbital | Description | Predicted Location of Electron Density |
|---|---|---|
| HOMO | Highest energy orbital containing electrons; represents the ability to donate electrons. | Primarily on the aniline ring and the amino group, with some contribution from the more polarizable iodine and bromine atoms. |
| LUMO | Lowest energy orbital without electrons; represents the ability to accept electrons. | Likely a π* antibonding orbital distributed over the aromatic ring, influenced by the electron-withdrawing halogens. |
| ΔE (Gap) | Energy difference between HOMO and LUMO. | A relatively small gap is expected, indicating a reactive molecule capable of undergoing various electronic transitions. |
Computational Spectroscopy
Computational methods can simulate various types of spectra, providing a powerful complement to experimental data for structure elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. asianpubs.org These predictions are then compared to experimental spectra to confirm structural assignments.
For this compound, ¹H NMR signals would correspond to the two aromatic protons and the two amine protons. The ¹³C NMR spectrum would show six distinct signals for the carbon atoms of the benzene ring. The predicted chemical shifts would be highly dependent on the electronic environment created by the three different halogen substituents and the amino group. While experimental data for this specific molecule is scarce, analysis of related compounds like 4-bromo-2-iodoaniline (B187669) and 2-bromo-4-iodoaniline (B1283091) shows distinct patterns that would be useful for comparison. asianpubs.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Conceptual) Note: These are conceptual predictions. Accurate values require specific GIAO/DFT calculations and are typically reported relative to a standard like TMS.
| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| Aromatic ¹H | 6.5 - 8.0 | Shielding/deshielding effects of adjacent halogens and the amino group. |
| Amine ¹H | 4.0 - 5.5 | Solvent effects, hydrogen bonding. |
Simulated Infrared (IR) and Raman spectra can be calculated from the results of a DFT frequency analysis. These simulations help in the assignment of complex experimental spectra by correlating calculated vibrational modes with observed absorption bands. For this compound, key vibrational modes would include N-H stretching of the amino group, C-H stretching and bending of the aromatic ring, and the characteristic C-X (X = Cl, Br, I) stretching frequencies. Studies on similar molecules like 3-chloro-4-fluoroaniline (B193440) and 2-iodoaniline (B362364) have successfully used DFT to interpret their vibrational spectra. researchgate.net
Electronic (UV-Vis) spectra, which arise from electron transitions between orbitals (like the HOMO→LUMO transition), can be simulated using Time-Dependent DFT (TD-DFT). The calculation predicts the absorption wavelengths (λ_max) and oscillator strengths, providing insight into the electronic structure and color of the compound. researchgate.net The simulation for this compound would likely predict strong absorptions in the UV region, characteristic of substituted benzene derivatives.
Reaction Mechanism Studies Using Computational Methods
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms involving complex molecules like this compound. Through the application of quantum mechanical calculations, researchers can model the potential energy surface of a reaction, identifying the most energetically favorable pathways. These theoretical investigations are crucial for understanding the reactivity and predicting the outcomes of chemical transformations.
Calculation of Activation Energies and Transition States
For instance, computational studies on bromo-iodoaniline isomers reveal that the positions of the halogen substituents significantly influence the electronic properties and, consequently, the reactivity. The activation energies for various reactions, such as electrophilic aromatic substitution or oxidation, can be calculated. These calculations typically involve locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy. A higher activation energy implies a slower reaction rate.
In the context of reactions involving substituted anilines, such as oxidation, a common mechanism involves the formation of a radical cation. The stability of this intermediate, which can be assessed computationally, plays a key role in determining the reaction pathway. For a series of substituted anilines, a linear free energy relationship (LFER) is often observed, where the reaction rates correlate with parameters like the Hammett constant, which quantifies the electronic effect of the substituents. nih.gov
Table 1: Illustrative Activation Energy Data for a Hypothetical Reaction of a Substituted Aniline
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (Ea) (kJ/mol) |
| Electrophilic Attack at C6 | This compound + E+ | [TS1]‡ | 6-E-3-bromo-2-chloro-4-iodoaniline | Value not available |
| N-Protonation | This compound + H+ | [TS2]‡ | 3-bromo-2-chloro-4-iodoanilinium | Value not available |
Exploration of Competing Reaction Pathways
A key advantage of computational chemistry is its ability to explore multiple competing reaction pathways simultaneously. For a molecule with several reactive sites like this compound, various outcomes are possible for a given set of reactants. The amino group and the aromatic ring with its halogen substituents present multiple possibilities for electrophilic attack, nucleophilic substitution, or radical reactions.
Computational modeling can predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution, the positions ortho, meta, and para to the activating amino group and the deactivating but ortho-, para-directing halogens will have different activation energies. The directing effects of the substituents play a crucial role, and computational analysis can quantify these effects. For instance, in the iodination of 3-bromoaniline, the para position to the amino group is generally favored. However, the presence of other halogens will modulate this preference through steric and electronic effects.
In the case of palladium-catalyzed cross-coupling reactions, which are common for synthesizing complex molecules from halogenated precursors, computational studies can help understand the mechanism and predict the most likely products. For instance, the relative ease of oxidative addition at the C-Br, C-Cl, and C-I bonds can be computationally evaluated, providing insights into which halogen is most likely to react under specific catalytic conditions. Generally, the C-I bond is the most reactive, followed by C-Br and then C-Cl.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes, solvent effects, and intermolecular interactions over time.
Conformational Flexibility of the Amino Group and Halogen Substituents
The amino group in aniline and its derivatives is known to have a certain degree of conformational flexibility, primarily involving the inversion of the nitrogen atom and rotation around the C-N bond. In highly substituted anilines, the rotation of the amino group can be restricted. cdnsciencepub.com The presence of bulky halogen substituents, such as bromine and iodine, in this compound would be expected to influence this flexibility.
MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. These simulations can reveal how the halogen atoms sterically hinder the rotation of the amino group and affect its pyramidalization. The planarity of the molecule is also influenced by the electronic effects of the substituents.
Table 2: Torsional Angles and Conformational Data from a Hypothetical MD Simulation of this compound
| Dihedral Angle | Description | Average Value (degrees) | Fluctuation (± degrees) |
| C1-C2-N-H1 | Amino group rotation | Value not available | Value not available |
| C3-C2-C1-C6 | Ring planarity | Value not available | Value not available |
Solvent Effects on Reactivity and Conformation
The solvent can have a profound impact on the reactivity and conformation of a molecule. MD simulations are particularly well-suited to investigate these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation box, it is possible to study how the solvent interacts with the solute and influences its properties. arxiv.orgnih.gov
For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, thereby affecting reaction rates. umn.edu MD simulations can provide insights into the solvation structure around the molecule, showing the preferential arrangement of solvent molecules around the amino group and the halogen atoms. This can reveal the extent of hydrogen bonding between the amino group and protic solvents, or dipole-dipole interactions with aprotic polar solvents.
Furthermore, the conformational equilibrium of the molecule can be solvent-dependent. The relative energies of different conformers can change in different solvent environments. MD simulations can be used to calculate the potential of mean force for conformational changes in various solvents, providing a quantitative measure of the solvent's influence. nih.gov This information is crucial for understanding reaction mechanisms in solution, as the dominant conformation in a particular solvent will likely be the one that reacts.
Applications in Advanced Chemical Synthesis and Materials Science Non Clinical
3-bromo-2-chloro-4-iodoaniline as a Building Block for Functional Materials
The distinct electronic properties conferred by the three different halogen substituents (bromine, chlorine, and iodine) on the aniline (B41778) ring make this compound a promising precursor for a variety of functional materials. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for selective, stepwise functionalization, a key advantage in the design of sophisticated material architectures.
Precursor for Optoelectronic Materials (e.g., organic semiconductors)
While direct reports on the integration of this compound into optoelectronic devices are not extensively documented, the broader class of halogenated anilines and their derivatives are recognized for their potential in this field. researchgate.netresearchgate.net The introduction of heavy halogens like iodine and bromine can influence the electronic properties of organic molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect in the design of organic semiconductors. epstem.net
The synthesis of carbazole (B46965) derivatives, which are important building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic applications, often involves the coupling of aniline-type molecules. epstem.net The polyhalogenated nature of this compound offers multiple sites for such coupling reactions, potentially leading to the formation of extended π-conjugated systems with tailored electronic properties. The selective functionalization of the C-I bond, for instance, via Sonogashira or Suzuki coupling, could be a viable strategy to introduce chromophoric units, a common approach in the development of new optoelectronic materials. researchgate.net
Table 1: Potential Optoelectronic Properties Influenced by Halogen Substitution
| Property | Influence of Halogenation | Potential Application |
| Band Gap Tuning | The type and position of halogens can alter the HOMO-LUMO gap. | Organic Semiconductors |
| Intersystem Crossing | Heavy atoms like iodine can enhance spin-orbit coupling. | Phosphorescent OLEDs |
| Molecular Packing | Halogen bonding can influence the solid-state packing of molecules. | Charge Transport Layers |
| Solubility | Halogen substituents can improve solubility in organic solvents for solution processing. | Printable Electronics |
Synthesis of Liquid Crystalline Materials
The synthesis of liquid crystals often relies on the use of rigid, anisotropic molecules. Aniline derivatives are frequently employed as core structures in the design of mesogenic compounds. tandfonline.comnih.govresearchgate.net For instance, derivatives of 4-octyloxy-N-(benzylidene)aniline have been shown to exhibit liquid crystalline phases. tandfonline.com The rigid phenyl ring of this compound, combined with its potential for derivatization at the amino group and the halogenated positions, makes it a candidate for the synthesis of novel liquid crystalline materials.
The introduction of long alkyl chains, a common feature in liquid crystals, could be achieved through ether or ester linkages formed via reactions at the amino group or after conversion of the halogens to other functional groups. The presence of multiple halogens could also lead to materials with interesting dielectric properties. While specific examples utilizing this compound are scarce, the general principles of liquid crystal design suggest its potential in this area. nih.gov
Role in Polymer Chemistry (e.g., conducting polymers, polyanilines)
Polyanilines are a well-known class of conducting polymers with a range of applications. nih.gov The properties of polyanilines can be tuned by substituting the aniline monomer. researchgate.netscilit.comarabjchem.orgresearchgate.net The oxidative polymerization of aniline derivatives leads to the formation of these polymers. nih.gov
The presence of electron-withdrawing halogen substituents on the aniline ring of this compound would be expected to influence the polymerization process and the properties of the resulting polymer. Halogenated anilines have been used in the synthesis of conducting polymers, with the nature of the halogen affecting the polymer's conductivity and stability. researchgate.net For example, a study on the chemical synthesis of poly(haloanilines) showed that the conductivity varied depending on the halogen substituent. researchgate.net While this specific tri-substituted aniline is not mentioned, it is plausible that it could be copolymerized with aniline or other substituted anilines to create polymers with specific electronic and physical properties.
Advanced Synthetic Precursor for Complex Organic Molecules
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of complex organic molecules, offering multiple, regiochemically distinct reaction sites.
Incorporation into Natural Product Synthesis (excluding biological activity)
Polyhalogenated aromatic compounds are found in a number of marine natural products. researchgate.net Furthermore, polyhalogenated building blocks are instrumental in the total synthesis of complex natural products, providing handles for late-stage functionalization. uic.eduacs.org The differential reactivity of the carbon-halogen bonds in this compound (typically C-I > C-Br > C-Cl in cross-coupling reactions) allows for a stepwise and controlled introduction of different substituents.
This hierarchical reactivity is a powerful tool in synthetic chemistry. For example, a Suzuki or Stille coupling could be performed selectively at the more reactive C-I position, followed by a different coupling reaction at the C-Br position, and potentially a third transformation involving the C-Cl bond or the amino group. This stepwise approach, facilitated by a single starting material, can significantly streamline the synthesis of complex, multi-substituted aromatic cores that are part of larger natural product structures. While no direct application in a completed natural product synthesis is reported, its potential as a versatile intermediate is clear. lookchem.com
Synthesis of Ligands for Catalysis
The synthesis of ligands for transition metal catalysis often involves the use of substituted anilines. nih.govbeilstein-journals.org These ligands play a crucial role in controlling the reactivity and selectivity of catalytic reactions. For instance, halogen-substituted Tröger's bases, synthesized from 4-haloanilines, have been prepared and utilized in catalysis. researchgate.net
The amino group of this compound can be readily transformed into various functionalities suitable for ligand design, such as phosphines, N-heterocyclic carbenes (NHCs), or Schiff bases. The halogen atoms can also be used to tune the electronic properties of the resulting ligand, which in turn can influence the performance of the metal catalyst. For example, electron-withdrawing halogens can affect the electron density at the metal center, impacting its catalytic activity. Ruthenium complexes with ligands derived from substituted anilines have shown catalytic activity in various transformations. arabjchem.org The polyhalogenated nature of this compound provides a platform for creating a library of ligands with systematically varied steric and electronic properties for applications in catalysis.
Construction of Molecular Probes and Sensors (excluding biological sensing)
There is currently no specific, publicly available scientific literature that details the synthesis and application of this compound in the construction of non-biological molecular probes or sensors. Halogenated aromatic compounds are known to be valuable building blocks for functional materials due to their unique electronic and photophysical properties, which can be tuned by the nature and position of the halogen substituents. In theory, the distinct substitution pattern of this compound could be leveraged to create novel materials for sensing applications. However, without dedicated research studies, any potential applications in this area are purely speculative.
Applications in Agrochemical Research (synthesis only, not biological activity)
Similarly, detailed research on the direct use of this compound as a precursor for herbicides, pesticides, or in the development of novel agrochemical scaffolds is not readily found in published literature.
Precursors for Herbicides or Pesticides (synthesis of the active ingredient)
While a patent exists that describes the general use of polyhalogenated anilines in the production of cinnamic acid derivatives, which are themselves precursors for agrochemicals, it does not specifically mention this compound. google.com The synthesis of active agrochemical ingredients often involves multi-step processes where halogenated anilines can serve as key starting materials. The specific combination of bromo, chloro, and iodo substituents on the aniline ring of this compound could theoretically lead to novel active ingredients. However, no specific synthetic routes or resulting herbicidal or pesticidal compounds derived directly from this compound have been documented in accessible research.
Development of Novel Agrochemical Scaffolds
The development of novel agrochemical scaffolds relies on the availability of diverse and functionalized building blocks. Polyhalogenated anilines are valuable in this context as the halogen atoms can be selectively manipulated through various cross-coupling reactions to build more complex molecular architectures. The unique arrangement of halogens in this compound offers the potential for regioselective functionalization, which is a critical aspect of designing new agrochemical scaffolds. Despite this potential, there are no specific research articles that demonstrate the use of this compound for this purpose.
Environmental Phototransformation and Biodegradation Studies Non Toxicology
Abiotic Transformation Pathways of 3-bromo-2-chloro-4-iodoaniline
Abiotic transformation, occurring without the involvement of living organisms, is a crucial factor in the environmental fate of xenobiotics. For this compound, key abiotic pathways would include photolysis, hydrolysis, and reactions with naturally occurring radicals.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The susceptibility of a molecule to photolysis depends on its ability to absorb light energy, which is a function of its chemical structure.
For halogenated anilines, the primary mechanism of direct photolysis is often the cleavage of the carbon-halogen (C-X) bond. The energy required to break these bonds generally follows the order C-Cl > C-Br > C-I, indicating that the carbon-iodine bond in this compound would be the most susceptible to cleavage. Studies on 4-iodoaniline (B139537) have shown that UV radiation promotes the homolytic cleavage of the C-I bond, resulting in a phenylamine radical and an iodine atom dtic.mil. A similar mechanism is expected for this compound, likely initiating its degradation cascade.
Research on the pharmaceutical ambroxol, which contains a 2,4-dibromoaniline (B146533) chromophore, demonstrated that its photolysis involves photoreduction and photonucleophilic substitution, with debromination occurring preferentially at the para-position researchgate.net. This suggests that the iodine at the para-position of this compound would be a primary site for photolytic attack. The degradation of aniline (B41778) and its derivatives can also be accelerated by photocatalysts like titanium dioxide (TiO₂) or mediated by reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen generated in natural waters, for example, in the presence of algae mdpi.comnih.gov.
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For many halogenated aromatic compounds, hydrolysis is a very slow process under typical environmental pH and temperature conditions, and they are often considered hydrolytically stable.
While specific hydrolytic data for this compound is not available, studies on other halogenated aromatics generally show resistance to hydrolysis unless activated by other functional groups or extreme pH conditions. For instance, the C-X bonds on an aromatic ring are significantly stronger and less prone to nucleophilic attack by water compared to those in aliphatic systems. Therefore, it is anticipated that this compound would exhibit considerable stability against hydrolysis in natural aquatic environments.
In the atmosphere and in sunlit surface waters, the hydroxyl radical (•OH) is a highly reactive and non-selective oxidant that plays a major role in the degradation of many organic pollutants. Reactions between hydroxyl radicals and anilines typically proceed via two main pathways: H-atom abstraction from the amino (-NH₂) group or electrophilic addition of the •OH radical to the aromatic ring researchgate.net.
The presence of electron-donating groups (like -NH₂) and electron-withdrawing groups (the halogens) on the benzene (B151609) ring of this compound influences the sites of •OH attack. The amino group activates the ring, directing the addition of hydroxyl radicals, while the halogens have a deactivating effect. Theoretical studies on aniline show that OH addition is a significant pathway researchgate.net. For halogenated anilines, this can lead to the formation of various hydroxylated and dehalogenated products. Given the high reactivity of the hydroxyl radical, it is expected to be a significant contributor to the transformation of this compound in environments where it is photochemically generated.
Biotic Transformation Pathways (Biodegradation)
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the complete removal of pollutants from the environment. The complex structure of this compound, with three different halogens, presents a significant challenge for microbial enzymes.
Dehalogenation is often the initial and rate-limiting step in the biodegradation of halogenated compounds. Microorganisms have evolved various enzymatic strategies to cleave carbon-halogen bonds.
Reductive Dehalogenation: Under anaerobic (oxygen-free) conditions, reductive dehalogenation is a common pathway. In this process, the halogen substituent is removed and replaced with a hydrogen atom, and the halogenated compound serves as an electron acceptor. The reactivity for reductive dehalogenation typically increases with the size of the halogen (I > Br > Cl), making the iodo- and bromo- substituents on this compound prime targets for anaerobic microbes researchgate.netorganic-chemistry.org.
Oxidative Dehalogenation: In aerobic (oxygen-present) environments, dioxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the formation of a halogenated catechol. This unstable intermediate can then spontaneously eliminate the halogen atom. Studies on chloroaniline-degrading bacteria like Acinetobacter baylyi and Pseudomonas species show that degradation proceeds via a modified ortho-cleavage pathway, initiated by an aniline dioxygenase that produces a chlorocatechol nih.govfrontiersin.orgacademicjournals.org.
Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen with a hydroxyl group from water, catalyzed by a dehalogenase enzyme.
Deamination: A novel pathway observed in the anaerobic degradation of 3,4-dihaloanilines by a Rhodococcus species involves the initial reductive removal of the amino group (deamination) to form a dihalobenzene intermediate, which is then further degraded oup.com.
For this compound, a combination of these mechanisms is possible. The large size of the iodine atom may, however, present a steric hindrance to some enzymes. Research on Moraxella sp. showed it could degrade chloro- and bromoanilines but not 4-iodoaniline, suggesting that substrate specificity is highly dependent on the halogen's size and position nih.gov.
| Mechanism | Environmental Condition | Description | Relevance to this compound |
|---|---|---|---|
| Reductive Dehalogenation | Anaerobic | Halogen is removed and replaced by hydrogen; the compound acts as an electron acceptor. | Highly likely, especially for the C-I and C-Br bonds. |
| Oxidative Dehalogenation | Aerobic | Dioxygenase enzymes incorporate O₂ into the ring, forming an unstable diol that eliminates the halogen. | Possible, leading to the formation of halogenated catechols. |
| Reductive Deamination | Anaerobic | The amino group is removed and replaced by hydrogen, forming a halogenated benzene intermediate. | Observed for dihaloanilines; could be a potential pathway. oup.com |
Identifying the intermediate products of biodegradation is key to understanding the complete environmental fate of a compound. While no studies have identified metabolites specifically for this compound, the degradation pathways of other halogenated anilines provide insight into likely products.
The aerobic degradation of chloroanilines consistently shows the formation of corresponding chlorocatechols as key intermediates, which are subsequently subjected to ring cleavage nih.govfrontiersin.org. Therefore, the formation of bromo-chloro-iodocatechol or simpler halogenated catechols after initial dehalogenation steps is a probable outcome for this compound.
In the case of 3,4-dichloroaniline (B118046) degradation by Acinetobacter baylyi, two initial pathways were identified: one leading to 4-chloroaniline (B138754) (via dechlorination) and another to 4-chlorocatechol nih.gov. This suggests that sequential dehalogenation could lead to the formation of simpler di- and mono-halogenated anilines and catechols from this compound. Furthermore, the discovery of 1,2-dichlorobenzene from 3,4-dichloroaniline implies that deamination could produce 1-bromo-2-chloro-4-iodobenzene (B1271392) oup.com.
Phase II metabolism, where conjugates are formed to increase water solubility and facilitate excretion in organisms, has also been observed. For example, earthworms exposed to 2-fluoro-4-iodoaniline (B146158) produced N-glutamyl and N-glucoside conjugates researchgate.net.
| Parent Compound Studied | Observed Metabolite(s) | Potential Analogous Metabolite | Reference |
|---|---|---|---|
| 4-Chloroaniline / 3,4-Dichloroaniline | (Chloro)catechols | Halogenated catechols | nih.gov |
| 3,4-Dichloroaniline | 1,2-Dichlorobenzene | 1-Bromo-2-chloro-4-iodobenzene | oup.com |
| 3,4-Dichloroaniline | 4-Chloroaniline | 2-chloro-4-iodoaniline (B137281) / 3-bromo-4-iodoaniline (B1342403) / 3-bromo-2-chloroaniline | nih.gov |
| 2-Fluoro-4-iodoaniline | N-glutamyl and N-glucoside conjugates | Conjugated metabolites | researchgate.net |
Factors Influencing Biodegradability in Environmental Matrices
The biodegradability of halogenated anilines, including this compound, is significantly influenced by a combination of molecular structure and environmental conditions. The presence, number, type, and position of halogen substituents on the aniline ring are critical determinants of its susceptibility to microbial degradation. nih.gov
Molecular Structure:
Degree of Halogenation: Generally, an increase in the number of halogen substituents on the aromatic ring leads to increased recalcitrance and persistence in the environment. The complex tri-halogenated structure of this compound suggests it would be significantly more resistant to biodegradation than its mono- or di-halogenated counterparts.
Type and Position of Halogens: The type of halogen (I, Br, Cl) and its position on the ring affect the molecule's electronic properties and steric hindrance, thereby influencing enzymatic action. Under anaerobic conditions, a key degradation pathway is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. acs.org Studies on other halogenated aromatics have shown that the regioselectivity of this process is governed by the electronic characteristics of the molecule, with removal often occurring at the halogen with the least negative partial charge. acs.org
Reductive Deamination: A novel initial step in the anaerobic microbial degradation of dihaloanilines has been identified as reductive deamination, where the amino group is removed to form a dihalobenzene intermediate. oup.comoup.com This pathway could potentially be relevant for this compound, leading to the formation of 1-bromo-2-chloro-4-iodobenzene before further dehalogenation occurs.
Environmental and Microbial Factors:
Aerobic vs. Anaerobic Conditions: Aerobic degradation of halogenated anilines often proceeds through dioxygenase-catalyzed ring cleavage, but this process becomes less efficient with increasing halogenation. academicjournals.org Anaerobic environments are often more conducive to the degradation of highly halogenated compounds through reductive dehalogenation. acs.org
Co-metabolism: The degradation of recalcitrant compounds like polyhalogenated anilines can be enhanced by the presence of a more easily degradable primary substrate. For instance, studies have shown that the presence of aniline can stimulate the degradation of 4-chloroaniline by inducing the necessary enzymes in microbial consortia. academicjournals.org
Microbial Community: The presence of specific microbial populations is essential. Organisms like Dehalococcoides mccartyi are known for their ability to carry out reductive dehalogenation of a wide range of halogenated aromatic compounds. acs.org The isolation of Rhodococcus species capable of degrading 3,4-dihaloanilines under nitrate-reducing conditions further highlights the diversity of microbes involved in these processes. oup.comoup.com
Nutrient Availability: The availability of electron donors and acceptors (like nitrate (B79036) or sulfate) is crucial for microbial activity and can dictate the feasibility and rate of anaerobic biodegradation pathways. oup.com
Sorption and Transport Behavior in Environmental Compartments
Adsorption to Soil and Sediments
The transport and fate of this compound in the environment are largely governed by its sorption to soil and sediment particles. Sorption immobilizes the compound, reducing its bioavailability and mobility. For halogenated aromatic compounds, this is a complex process involving more than simple partitioning. nih.govtandfonline.com
Key factors influencing the adsorption of halogenated anilines include:
Hydrophobicity: The high degree of halogenation and the resulting low aqueous solubility of this compound suggest a high octanol-water partition coefficient (Kow). Hydrophobicity is a primary driver for partitioning into the organic carbon fraction of soils and sediments.
Soil/Sediment Properties: The organic carbon content is a dominant factor, with higher organic carbon leading to stronger adsorption. The soil organic carbon-water (B12546825) partition coefficient (Koc) is used to normalize for this effect. Clay content and type can also contribute to sorption, particularly for polar or ionizable compounds.
Chemical Speciation (pKa): As an aniline derivative, the compound has a basic amino group. Its acid dissociation constant (pKa) determines the extent to which it exists as a neutral molecule versus a protonated cation at a given environmental pH. The pKa of anilines is strongly influenced by substituents. Electron-withdrawing halogen groups decrease the pKa, making the compound less basic. At a pH below its pKa, the aniline will be protonated, and the resulting cation can bind strongly to negatively charged clay mineral surfaces through cation exchange.
Dissolved Organic Carbon (DOC): The presence of DOC in the aqueous phase can influence sorption. Studies on 3,4-dichloroaniline and 4-bromoaniline (B143363) have shown that DOC can, in some cases, increase the amount of the compound adsorbed onto soil. researchgate.net
While a specific Koc for this compound is not available, data from related compounds illustrate the expected trends. The table below shows that halogenation generally increases the sorption tendency. Given its structure, the log Koc of this compound is expected to be high, likely in the range of 3.0 to 4.5, indicating strong adsorption.
| Compound | log Koc | Method | Reference(s) |
| Aniline | 1.17 | HPLC | dss.go.th |
| 4-Chloroaniline | 2.06 | Estimated | ecetoc.org |
| 3,4-Dichloroaniline | 2.70 | Measured | researchgate.net |
| 4-Bromoaniline | 2.23 | Measured | researchgate.net |
| 2,4,6-Trichloroaniline | 3.54 | Estimated | epa.gov |
This is an interactive data table. You can sort and filter the data.
Leaching Potential in Aquatic Systems
Leaching is the process by which a chemical is transported from the soil surface into lower soil layers and potentially into groundwater. A compound's leaching potential is inversely related to its sorption affinity.
Given the predicted high soil and sediment adsorption coefficient (Koc) for this compound, its mobility in soil is expected to be very low. Strong binding to organic matter and clays (B1170129) will significantly retard its downward movement with infiltrating water. rivm.nl Therefore, this compound is considered to have a low leaching potential . It is more likely to remain in the upper soil horizons or be transported via erosion while bound to soil particles, rather than contaminating groundwater through leaching.
Environmental Persistence and Partitioning Modeling
Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate (non-toxicology)
Quantitative Structure-Activity Relationships (QSARs) are mathematical models that predict the physicochemical and biological properties of chemicals based on their molecular structure. ecetoc.org They are invaluable for assessing environmental fate, especially for compounds like this compound where experimental data is lacking. researchgate.net
For halogenated anilines, QSAR models have been developed to predict key environmental parameters such as sorption coefficients, biodegradability, and partition coefficients. europa.eunih.gov These models use calculated molecular descriptors that quantify different aspects of the molecule's structure.
Key Descriptors for Environmental Fate of Halogenated Anilines:
Hydrophobicity Descriptors (e.g., log Kow): These are the most common descriptors and are strongly correlated with partitioning behaviors like soil sorption and bioaccumulation. Higher log Kow values indicate greater hydrophobicity and stronger sorption.
Electronic Descriptors (e.g., Hammett constants, E_HOMO, E_LUMO): These describe the electron distribution in the molecule. They are crucial for predicting reactivity, including susceptibility to oxidative or reductive degradation. researchgate.netnih.gov For example, the rate of reductive dehalogenation can be correlated with electronic parameters that indicate the ease of electron transfer to the carbon-halogen bond. acs.org
Topological and Steric Descriptors (e.g., Molecular Connectivity Indices, van der Waals volume): These descriptors account for the size, shape, and branching of a molecule, which can influence how it interacts with microbial enzymes and environmental matrices. researchgate.netmdpi.com
The table below summarizes important descriptor types and their general influence on the environmental processes of halogenated anilines.
| Descriptor Type | Examples | Influence on Sorption (Koc) | Influence on Biodegradation |
| Hydrophobicity | log Kow, MLOGP | Positive correlation: Higher hydrophobicity leads to stronger sorption. | Complex: Can decrease bioavailability but is also a driving force for partitioning into cell membranes. |
| Electronic | Hammett constants (σ), E_LUMO, Partial charges | Moderate correlation: Affects specific interactions like hydrogen bonding and cation exchange. | Strong correlation: Crucial for predicting reaction rates (oxidation/reduction). Lower E_LUMO facilitates reduction. |
| Topological/Steric | Molecular Connectivity Indices (MCI), van der Waals volume (vWV) | Positive correlation: Larger molecules tend to sorb more strongly. | Negative correlation: Increased bulk can hinder enzyme access (steric hindrance). |
This is an interactive data table. You can sort and filter the data.
For this compound, a QSAR approach would predict strong sorption to soil (high Koc) due to its high molecular weight and hydrophobicity, and slow biodegradation due to the cumulative electron-withdrawing and steric effects of the three different halogen atoms.
Fugacity Modeling for Environmental Distribution
Fugacity modeling is a powerful tool for predicting how a chemical will partition among different environmental compartments (air, water, soil, sediment, biota) at equilibrium. researchgate.net Fugacity (ƒ), measured in units of pressure (Pa), represents the "escaping tendency" of a chemical from a phase. At equilibrium, the fugacity of a chemical is equal in all compartments.
The concentration (C) of a chemical in a compartment is related to its fugacity by the fugacity capacity (Z), where C = Z * ƒ . wikipedia.org The Z-value (mol/m³·Pa) is a proportionality constant that describes the capacity of a phase to absorb a chemical. It is unique for each chemical and each environmental compartment. epa.gov
The fugacity capacity for key environmental compartments is calculated as follows:
Air (Z_air): 1 / (R * T), where R is the gas constant and T is the temperature.
Water (Z_water): 1 / H, where H is the Henry's Law Constant.
Soil/Sediment (Z_soil): (Koc * foc * ρ_s) / H, where Koc is the soil organic carbon-water partition coefficient, foc is the fraction of organic carbon in the soil, and ρ_s is the density of the soil solids. oup.com
To run a fugacity model for this compound, key physicochemical properties are required. The table below presents hypothetical, estimated properties for this compound, which would be necessary inputs for such a model.
| Property | Symbol | Estimated Value | Significance for Fugacity Model |
| Molecular Weight | MW | 332.36 g/mol | Basic input |
| Vapor Pressure | P | ~1 x 10⁻⁴ Pa | Affects partitioning into air |
| Water Solubility | S | < 10 mg/L | Affects partitioning into water |
| Octanol-Water Partition Coefficient | log Kow | ~ 4.5 - 5.5 | Key determinant of Z for all condensed phases |
| Henry's Law Constant | H | ~ 0.1 Pa·m³/mol | Determines air-water partitioning (Z_water) |
| Soil Partition Coefficient | log Koc | ~ 3.5 - 4.5 | Determines soil-water partitioning (Z_soil) |
This is an interactive data table. You can sort and filter the data.
Based on these estimated properties, a Level I or Level III fugacity model would predict that if this compound were released into the environment, it would predominantly partition into compartments with high organic carbon content. The vast majority of the chemical mass would be found in soil and sediment , with a smaller fraction in biota and negligible amounts remaining in water and air. Its high persistence and strong sorption affinity indicate it would be a long-term resident in solid environmental matrices.
Conclusion and Future Research Directions
Summary of Key Research Findings for 3-bromo-2-chloro-4-iodoaniline
Research specifically delineating the synthesis, reactivity, and application of this compound is not extensively documented in publicly available literature. However, significant insights can be drawn from studies on its isomers and other polysubstituted anilines. For instance, the isomer 4-bromo-2-chloro-6-iodoaniline (B12088954) is recognized as a key intermediate in the multi-step synthesis of other complex aromatic compounds, such as 1-bromo-3-chloro-5-iodobenzene. acs.orgadamcap.comacs.org This process typically involves electrophilic aromatic substitution reactions followed by reductive deamination. acs.orgadamcap.com The study of such isomers underscores the role of highly substituted anilines as versatile building blocks in synthetic chemistry. The unique arrangement of three different halogen atoms (bromine, chlorine, and iodine) on the aniline (B41778) ring of this compound suggests a complex electronic and steric profile, making it a compound of interest for further investigation.
Emerging Synthetic Methodologies and Reactivity Patterns
The synthesis of polysubstituted anilines, including halogenated derivatives, has traditionally relied on sequential electrophilic aromatic substitution on an aniline or acetanilide (B955) precursor. adamcap.com While effective, these methods can involve multiple steps and the use of harsh reagents. Modern synthetic chemistry is trending towards more efficient and sustainable approaches.
Emerging methodologies that could be applied to the synthesis of this compound include:
Domino Reactions: These processes, which involve multiple bond-forming transformations in a single operation without isolating intermediates, offer a green and efficient route to functionalized anilines. rsc.org A domino strategy could potentially construct the substituted aniline core in fewer steps than traditional methods. rsc.org
Copper-Catalyzed Reactions: Copper-catalyzed dehydrogenative amination of ketones has been developed for the synthesis of polysubstituted anilines, showcasing the potential for novel carbon-nitrogen bond formations. nih.gov
Multicomponent Reactions (MCRs): One-pot MCRs using nanocatalysts in green solvents like water represent a promising avenue for the efficient assembly of complex aniline derivatives from simple starting materials. chemmethod.com
Late-Stage Functionalization: Directed C-H activation and functionalization techniques are increasingly used to install substituents onto aromatic rings with high precision. mdpi.com Such methods could be explored for the late-stage introduction of one or more halogen atoms onto a pre-functionalized aniline scaffold.
The reactivity of this compound is expected to be dictated by the interplay of the electron-donating amino group and the electron-withdrawing and sterically hindering halogen substituents. The carbon-iodine bond is typically the most reactive towards cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to its lower bond dissociation energy compared to C-Br and C-Cl bonds, allowing for selective functionalization at the C4 position.
Advancements in Spectroscopic and Computational Characterization
Spectroscopic Techniques:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. Based on data for isomers like 4-bromo-2-chloroaniline (B1269894) and 2-chloro-4-iodoaniline (B137281) rsc.org, the two aromatic protons of this compound would appear as distinct doublets in the ¹H NMR spectrum. The chemical shifts in the ¹³C NMR spectrum would be influenced by the additive effects of the four different substituents.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR spectroscopy is a powerful tool for identifying functional groups. harricksci.com The spectrum of this compound would be expected to show characteristic N-H stretching bands, as well as absorptions corresponding to the aromatic ring and carbon-halogen bonds.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement. The mass spectrum would also display a complex isotopic pattern characteristic of a molecule containing both bromine and chlorine. nih.gov
Computational Analysis:
Density Functional Theory (DFT): DFT calculations are routinely used to predict molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts for halogenated compounds. tandfonline.commdpi.com Such calculations can help assign experimental spectra and provide insight into the molecule's electronic structure.
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity and electronic transition properties. tandfonline.com
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com For this molecule, the analysis would reveal the electronic influence of the different halogens and the amino group on the aromatic ring.
| Predicted Spectroscopic and Computational Data for this compound | |
| Property | Predicted Value / Key Features |
| Molecular Formula | C₆H₄BrClIN |
| CAS Number | 2091222-22-7 a2bchem.com |
| ¹H NMR | Two aromatic protons expected as doublets. |
| ¹³C NMR | Six distinct aromatic carbon signals with shifts influenced by all four substituents. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, aromatic C=C stretching, and C-X (Cl, Br, I) bonds. |
| Mass Spectrometry | Complex isotopic pattern due to the presence of Br and Cl. |
| Computational (DFT) | Calculations would provide optimized geometry, predicted vibrational frequencies, and NMR shifts to aid experimental characterization. tandfonline.commdpi.com |
Prospects for Novel Applications in Chemical Science
While direct applications of this compound have not been reported, its structure suggests potential as a valuable intermediate in several areas of chemical science.
Organic Synthesis: As a triply-halogenated aniline, it offers multiple, distinct reaction sites for sequential, regioselective cross-coupling reactions. This makes it an ideal building block for creating complex, multi-functionalized aromatic compounds and N-heterocycles like polysubstituted quinolines. mdpi.comacs.org
Materials Science: Functionalized anilines are precursors to hole-transporting materials (HTMs) used in perovskite solar cells and organic light-emitting diodes (OLEDs). mdpi.com The specific halogenation pattern of this compound could be used to fine-tune the electronic properties (e.g., HOMO/LUMO levels) and stability of novel organic electronic materials.
Medicinal Chemistry: Halogenated anilines are common scaffolds in pharmacologically active compounds. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. nih.gov This compound could serve as a starting point for the synthesis of novel therapeutic candidates.
Identification of New Research Frontiers and Interdisciplinary Opportunities
The limited information available on this compound highlights several frontiers for future research.
Fundamental Chemistry: The most immediate research opportunity is the development of a robust and high-yielding synthesis for this specific isomer. Following its synthesis, a complete characterization of its structure and reactivity is essential. This includes detailed spectroscopic analysis (NMR, IR, MS), X-ray crystallography to determine its solid-state structure, and a systematic investigation of its reactivity in various coupling reactions.
Computational Chemistry: There is a significant opportunity to perform in-depth computational studies to predict its properties. This includes calculating its nonlinear optical (NLO) properties, which are of interest for materials in photonics, and comparing them with other substituted anilines. bohrium.com
Interdisciplinary Research:
Materials Science: In collaboration with materials scientists, this compound could be used as a building block to synthesize and evaluate new functional materials, such as fluorinated polymers or hole-transporting layers, investigating how its unique substitution pattern affects material performance. mdpi.com
Chemical Biology: Teaming with chemical biologists could involve using this aniline as a scaffold to create libraries of new compounds for biological screening. Exploring its potential as a fragment in drug discovery programs could uncover novel biological activities.
Catalysis: Research could focus on using this molecule as a substrate to test the limits and selectivity of new catalytic methods for C-N and C-C bond formation, contributing to the broader field of synthetic methodology. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-2-chloro-4-iodoaniline with high purity?
- Methodological Answer : The compound can be synthesized via sequential halogenation of aniline derivatives. For example:
Bromination : Use Br₂ in the presence of FeBr₃ as a catalyst to introduce bromine at the 3-position.
Chlorination : Employ Cl₂ with AlCl₃ to substitute hydrogen at the 2-position.
Iodination : Apply I₂ with HNO₃ as an oxidizing agent to install iodine at the 4-position.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring by TLC or HPLC is critical .
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
- ¹H NMR : Expect aromatic protons as doublets or triplets (δ 6.5–7.5 ppm) with splitting patterns reflecting adjacent halogens.
- ¹³C NMR : Peaks at ~110–150 ppm for aromatic carbons, with deshielding effects from electron-withdrawing halogens.
- IR : N-H stretch (~3400 cm⁻¹), C-Br (~600 cm⁻¹), C-Cl (~750 cm⁻¹), and C-I (~500 cm⁻¹). Cross-validate with X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. How do steric and electronic effects of multiple halogens influence Suzuki-Miyaura coupling efficiency with this compound?
- Mechanistic Insight : The iodine atom (4-position) is more reactive in oxidative addition due to lower bond dissociation energy, while bromine (3-position) and chlorine (2-position) sterically hinder Pd catalyst access.
- Optimization :
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand.
- Conditions : Mild base (K₂CO₃), polar solvent (DMF), 80–100°C.
- Yield : 70–85% for aryl boronic acid couplings. Use DFT calculations to model transition states and predict regioselectivity .
Q. What computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution?
- DFT Workflow :
Optimize geometry using B3LYP/6-31G* for light atoms and LANL2DZ for halogens.
Calculate Fukui indices to identify electrophilic centers (iodine and bromine show highest reactivity).
Simulate reaction pathways for SNAr (nucleophilic aromatic substitution) with amines or thiols.
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated anilines?
- Case Study : Discrepancies in iodination yields (50–80%) may arise from:
- Oxidant Choice : HNO₃ vs. HIO₃ alters iodine incorporation efficiency.
- Solvent Effects : Polar aprotic solvents (DMSO) favor higher yields.
- Resolution : Design a controlled study varying oxidants and solvents, using ANOVA to identify statistically significant factors. Cross-reference with thermochemical data (e.g., bond energies) .
Q. What side reactions occur during functionalization of this compound, and how are they mitigated?
- Common Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
